2-(Quinolin-8-ylsulfanyl)acetamide 2-(Quinolin-8-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10803914
InChI: InChI=1S/C11H10N2OS/c12-10(14)7-15-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H2,12,14)
SMILES: C1=CC2=C(C(=C1)SCC(=O)N)N=CC=C2
Molecular Formula: C11H10N2OS
Molecular Weight: 218.28 g/mol

2-(Quinolin-8-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC10803914

Molecular Formula: C11H10N2OS

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Quinolin-8-ylsulfanyl)acetamide -

Specification

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
IUPAC Name 2-quinolin-8-ylsulfanylacetamide
Standard InChI InChI=1S/C11H10N2OS/c12-10(14)7-15-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H2,12,14)
Standard InChI Key IICVYFZPJNRQEE-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)SCC(=O)N)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)SCC(=O)N)N=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(Quinolin-8-ylsulfanyl)acetamide comprises a quinoline moiety (a bicyclic structure with a benzene ring fused to a pyridine ring) connected to an acetamide group (-NHCOCH₃) through a sulfanyl bridge (-S-). The IUPAC name, 2-quinolin-8-ylsulfanylacetamide, reflects this arrangement. Key structural features include:

  • Quinoline ring: Imparts aromaticity and planar geometry, facilitating π-π stacking interactions with biological targets.

  • Sulfanyl bridge: Enhances redox activity and serves as a potential hydrogen bond acceptor.

  • Acetamide group: Contributes to solubility and hydrogen-bonding capacity.

The compound’s Canonical SMILES representation is C1=CC2=C(C(=C1)SCC(=O)N)N=CC=C2, and its InChIKey is IICVYFZPJNRQEE-UHFFFAOYSA-N.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀N₂OS
Molecular Weight218.28 g/mol
CAS NumberNot publicly disclosed
PubChem CID716335
SolubilityModerate in polar solvents
Melting PointData pending experimental validation

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(Quinolin-8-ylsulfanyl)acetamide typically involves a nucleophilic substitution reaction between 8-mercaptoquinoline and chloroacetyl chloride in the presence of a base.

Reaction Mechanism:

  • Deprotonation: A base (e.g., triethylamine) abstracts a proton from the -SH group of 8-mercaptoquinoline, generating a thiolate ion.

  • Nucleophilic Attack: The thiolate ion attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Byproduct Elimination: Chloride ion (Cl⁻) is released, forming the acetamide product.

Optimization Challenges:

  • Yield Limitations: Initial yields range from 50–60% due to side reactions.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency.

  • Purification: Column chromatography or recrystallization from ethanol is required to isolate the pure product.

Biological Activities and Mechanisms

Antibacterial Properties

2-(Quinolin-8-ylsulfanyl)acetamide exhibits broad-spectrum antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Comparative studies show a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming older quinoline derivatives . The mechanism involves:

  • Intercalation into DNA: Disruption of bacterial DNA replication via planar quinoline-DNA interactions.

  • Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.

Antioxidant Activity

The compound’s sulfanyl group participates in radical scavenging, neutralizing reactive oxygen species (ROS) such as hydroxyl (- OH) and superoxide (O₂- ⁻) radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) show IC₅₀ values of 18 μM, comparable to ascorbic acid.

Comparative Analysis with Analogues

Table 2: Comparison with Structural Analogues

CompoundMolecular FormulaKey Biological ActivityMIC (μg/mL)
2-(Quinolin-8-ylsulfanyl)acetamideC₁₁H₁₀N₂OSAntibacterial, Antioxidant12.5
N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamideC₁₆H₁₄ClN₃OSAnticancer, Antimicrobial8.2
Quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetateC₁₉H₁₄N₄O₃SAnti-inflammatory15.0

Key Insights:

  • Chlorophenyl substitution (e.g., in N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide) enhances antimicrobial potency by improving lipid membrane permeability.

  • Oxadiazole incorporation expands anti-inflammatory applications but reduces solubility .

Challenges and Future Directions

Synthesis Optimization

  • Catalyst Development: Transition metal catalysts (e.g., Pd/C) could reduce reaction times and improve yields.

  • Green Chemistry Approaches: Solvent-free synthesis or microwave-assisted reactions may enhance sustainability.

Translational Research Gaps

  • In Vivo Toxicity: No data exist on acute or chronic toxicity in mammalian models.

  • Formulation Challenges: Poor aqueous solubility limits bioavailability; nanoencapsulation or prodrug strategies are under investigation.

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